REACTION_CXSMILES
|
[CH2:1]1[C:4]2([CH2:8][CH:7]([C:9]([O:11]CC)=[O:10])[CH2:6][N:5]2[C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:3][O:2]1.O.[OH-].[Li+]>O.CO>[C:17]([O:16][C:14]([N:5]1[CH2:6][CH:7]([C:9]([OH:11])=[O:10])[CH2:8][C:4]21[CH2:3][O:2][CH2:1]2)=[O:15])([CH3:20])([CH3:18])[CH3:19] |f:1.2.3|
|
Name
|
5-tert-butyl 7-ethyl 2-oxa-5-azaspiro[3.4]octane-5,7-dicarboxylate
|
Quantity
|
514 mg
|
Type
|
reactant
|
Smiles
|
C1OCC12N(CC(C2)C(=O)OCC)C(=O)OC(C)(C)C
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
378 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
The residue was stirred with saturated aqueous solution of 2-hydroxypropane-1,2,3-tricarboxylic acid (15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (15 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2(COC2)CC(C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 444 mg | |
YIELD: PERCENTYIELD | 95.9% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |